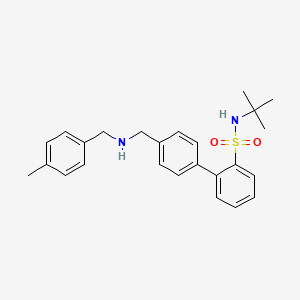

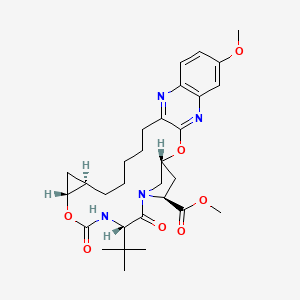

N-tert-Butyl-4'-((4-methylbenzylamino)-methyl)biphenyl-2-sulfonamide

Descripción general

Descripción

N-tert-Butyl-4'-((4-methylbenzylamino)-methyl)biphenyl-2-sulfonamide (N-t-Bu-MBAMPB-2-S) is a novel compound with a wide array of potential applications in the scientific research field. This compound is a derivative of biphenyl-2-sulfonamide and has been extensively studied for its unique properties. It has been found to have interesting biochemical and physiological effects, as well as a range of potential uses in lab experiments.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Sulfonamide groups are prominent in many bioactive compounds and have been utilized as protecting groups in synthetic chemistry. Research on sulfonamide derivatives, such as N-tert-butyl-4-toluenesulfonamide and N-cyclohexyl-4-methylbenzenesulfonamide, focuses on their synthesis and crystal structure analysis. These studies provide insights into the design and development of new compounds with potential applications in drug design and other areas of chemical research (Xiaowei Yan et al., 2007).

Fluorescent Probes and Binding Studies

The fluorescent properties of sulfonamide derivatives, such as N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, have been leveraged in the study of protein binding. These compounds exhibit minimal fluorescence in water but fluoresce strongly when bound to proteins, offering a tool for studying the interactions between small molecules and proteins (H. Jun et al., 1971).

SNAAP Alkylations

Sulfonimidate derivatives, such as ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, have been developed for the direct ethylation of various acids, alcohols, and phenols, demonstrating the utility of sulfonamide groups in synthetic organic chemistry for the selective formation of esters and ethers. This method, known as SNAAP alkylation, emphasizes the chemoselective nature of sulfonimidate alkylating agents (T. J. Maricich et al., 2013).

Inhibitors of L-Asparagine Biosynthesis

Research into substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine has explored their potential as inhibitors of L-asparagine synthetase. This work contributes to understanding the role of sulfonamide derivatives in inhibiting enzymes crucial for cancer cell proliferation, offering a pathway for developing novel anticancer therapies (S. Brynes et al., 1978).

Vanilloid Receptor Ligands

The study of N-4-substituted-benzyl-N'-tert-butylbenzyl thioureas as vanilloid receptor ligands has revealed the importance of the sulfonamido group and the methyl group in methanesulfonamido for antagonistic activity. This research highlights the potential therapeutic applications of sulfonamide derivatives in treating pain and inflammation by modulating vanilloid receptors (Hyeung‐geun Park et al., 2004).

Propiedades

IUPAC Name |

N-tert-butyl-2-[4-[[(4-methylphenyl)methylamino]methyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O2S/c1-19-9-11-20(12-10-19)17-26-18-21-13-15-22(16-14-21)23-7-5-6-8-24(23)30(28,29)27-25(2,3)4/h5-16,26-27H,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDPPJLDRHYDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyl-4'-((4-methylbenzylamino)-methyl)biphenyl-2-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid](/img/structure/B1458717.png)

![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride](/img/structure/B1458721.png)

![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B1458730.png)

![2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1458733.png)